An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride and its Structural Analogs
An In-depth Technical Guide to 2-Methyl-2,8-diazaspiro[4.5]decan-3-one Hydrochloride and its Structural Analogs
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Diazaspiro[4.5]decane Scaffold
The diazaspiro[4.5]decane core is a privileged scaffold in medicinal chemistry, recognized for its conformational rigidity and three-dimensional character, which are desirable features in modern drug design. This structural motif is found in a variety of biologically active compounds, including potential therapeutics for neurological disorders and inflammatory diseases. The introduction of a lactam functionality and specific substitution patterns, as seen in 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride, allows for fine-tuning of the molecule's physicochemical properties and biological activity. This guide will provide a comprehensive overview of the chemical structure, synthesis, and characterization of this class of compounds, with a specific focus on the title compound. While detailed experimental data for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is not extensively available in the public domain, this guide will leverage data from closely related analogs to provide a thorough technical overview.
Core Structure and Physicochemical Properties
2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride possesses a unique spirocyclic system where a pyrrolidinone ring and a piperidine ring share a common quaternary carbon atom. The hydrochloride salt form enhances the compound's solubility in aqueous media, a crucial property for pharmaceutical applications.
Table 1: Physicochemical Properties of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one and its Hydrochloride Salt
| Property | 2-Methyl-2,8-diazaspiro[4.5]decan-3-one | 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride |
| Molecular Formula | C₉H₁₆N₂O[1][2] | C₉H₁₇ClN₂O |
| Molecular Weight | 168.24 g/mol [1][2] | 204.70 g/mol |
| CAS Number | 1353506-68-9[1] | 1380300-72-0[3] |
Structural Elucidation: A Spectroscopic Approach
The structural confirmation of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride and its analogs relies on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable tools for elucidating the intricate structure of diazaspiro compounds. While specific spectra for the title compound are not publicly available, we can predict the expected chemical shifts and coupling patterns based on known data for similar structures. For instance, ¹H NMR data for 2,8-diazaspiro[4.5]decan-1-one hydrochloride shows characteristic signals for the piperidine and pyrrolidinone ring protons.
Expected ¹H NMR Spectral Features:
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Methyl Group (N-CH₃): A singlet in the upfield region (around 2.5-3.0 ppm).
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Piperidine Ring Protons: A complex series of multiplets in the aliphatic region (typically 1.5-3.5 ppm).
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Pyrrolidinone Ring Protons: Distinct signals for the methylene groups adjacent to the carbonyl and the spiro-carbon.
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N-H Protons: Broad signals that may be exchangeable with D₂O, with their chemical shifts being highly dependent on the solvent and concentration. In the hydrochloride salt, these signals are expected to be shifted downfield.
Expected ¹³C NMR Spectral Features:
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Carbonyl Carbon (C=O): A characteristic downfield signal in the range of 170-180 ppm.
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Spiro-carbon: A quaternary carbon signal, typically around 60-70 ppm.
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Methyl Carbon (N-CH₃): An upfield signal around 30-40 ppm.
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Piperidine and Pyrrolidinone Carbons: Signals in the aliphatic region (20-60 ppm).
Infrared (IR) Spectroscopy
IR spectroscopy is particularly useful for identifying key functional groups. The most prominent feature in the IR spectrum of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride would be the strong absorption band corresponding to the lactam carbonyl group.
Expected IR Absorption Bands:
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Amide N-H Stretch | 3200-3400 (broad) |
| C-H Stretch (aliphatic) | 2850-3000 |
| Lactam C=O Stretch | 1650-1690 (strong) |
| N-H Bend | 1550-1650 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its structure. For 2-Methyl-2,8-diazaspiro[4.5]decan-3-one, the molecular ion peak [M]⁺ would be expected at m/z 168.24. In the case of the hydrochloride salt, electrospray ionization (ESI) would likely show the protonated molecule [M+H]⁺ at m/z 169.25.
Synthesis Strategies
The synthesis of diazaspiro[4.5]decan-3-ones can be achieved through multi-step sequences. A common approach involves the construction of a suitable piperidine-containing precursor followed by the formation of the spiro-lactam ring. While a specific protocol for 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is not detailed in the available literature, a plausible synthetic route can be conceptualized based on established methodologies for related compounds.
A potential synthetic pathway could start from a protected 4-amino-4-(cyanomethyl)piperidine derivative. The cyano group can be hydrolyzed to a carboxylic acid, which can then undergo intramolecular cyclization with the adjacent amino group to form the lactam ring. Subsequent N-methylation and deprotection steps would yield the final product.
The final step would involve the formation of the hydrochloride salt by treating the free base with hydrochloric acid in a suitable solvent like ethanol or ethyl acetate.
Figure 1: A conceptual workflow for the synthesis of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride.
Applications in Drug Discovery
The diazaspiro[4.5]decane scaffold is of significant interest to the pharmaceutical industry due to its presence in a number of compounds with diverse biological activities. While the specific biological profile of 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride is not widely reported, related structures have shown promise in various therapeutic areas. For example, derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione have been investigated as potential anticonvulsant and antiarrhythmic agents[4]. The rigid spirocyclic core can orient substituents in well-defined spatial arrangements, facilitating potent and selective interactions with biological targets.
Conclusion and Future Directions
References
-
Giannakopoulou, E., et al. (2021). A Simple, Fast and Cost-Effective Three-Step Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione. Molbank, 2021(2), M1228. Available at: [Link]
- ChemicalBook. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one, hydrochloride (1:1) synthesis. Retrieved from a relevant ChemicalBook product page.
- PubChem. (n.d.). 2-Methyl-2,8-diazaspiro[4.5]decane dihydrochloride. Retrieved from PubChem Compound Summary for CID 126970526.
- PubChem. (n.d.). 1,4-Diazaspiro[4.5]decane. Retrieved from PubChem Compound Summary for CID 231292.
- Appretech Scientific Limited. (n.d.). 2-Methyl-2,8-diazaspiro[4.5]decan-3-one. Retrieved from the Appretech Scientific Limited product page.
- PubChem. (n.d.). 2-Azaspiro[4.5]decan-3-one. Retrieved from PubChem Compound Summary for CID 47457.
- PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane. Retrieved from PubChem Compound Summary for CID 19375496.
- Albanese, V., et al. (2025). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry.
- ChemScene. (n.d.). 2,8-Diazaspiro[4.5]decane-1,3-dione hydrochloride.
- Chemical Synthesis Database. (2025). 8-methyl-2,8-diazaspiro[4.5]decan-3-one.
- Albanese, V., et al. (n.d.). Design and synthesis of 1,4,8-triazaspiro[4.5]decan-2-one derivatives as novel mitochondrial permeability transition pore inhibitors.
- 2a biotech. (n.d.). 2-METHYL-2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE.
- ChemicalBook. (n.d.). 2,7-Diazaspiro[4.5]decan-1-one,2-Methyl-, (Hydrochloride) (1:1)(1153767-88-4) 1H NMR.
- ChemScene. (n.d.). 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride.
- Sigma-Aldrich. (n.d.). 2-Methyl-2,8-diazaspiro[4.5]decan-3-one hydrochloride AldrichCPR.
- Google Patents. (n.d.). CN118638118A - A preparation method of 8-methyl-2,8-diazaspiro[4.5]decane hydrochloride.
- BLDpharm. (n.d.). 832710-65-3|2,8-Diazaspiro[4.5]decan-1-one hydrochloride.
- Sigma-Aldrich. (n.d.). 2,8-Diazaspiro[4.5]decan-3-one.
- Matrix Scientific. (n.d.). 2,8-Diazaspiro[4.5]decan-1-one hydrochloride.
- ChemicalBook. (n.d.). 2,8-DIAZASPIRO[4.5]DECAN-3-ONE HYDROCHLORIDE.
